2,3-Dihydrophenanthren-4(1H)-one
Overview
Description
2,3-Dihydrophenanthren-4(1H)-one is an organic compound belonging to the class of phenanthrenes It is characterized by a three-ring structure with a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydrophenanthren-4(1H)-one can be synthesized through the photocyclization of 3-styrylcyclohex-2-enones. The process involves the irradiation of 3-styrylcyclohex-2-enones in dichloromethane solution with ultraviolet light using Pyrex glass vessels . The reaction conditions typically include the use of palladium acetate and potassium carbonate as catalysts in dimethylformamide solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Phenanthrene-4-one derivatives.
Reduction: 2,3-Dihydro-4-hydroxyphenanthrene.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
2,3-Dihydrophenanthren-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dihydrophenanthren-4(1H)-one involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar three-ring structure but without the ketone group.
2,3-Dihydroquinazolin-4(1H)-one: A compound with a similar dihydro structure but different functional groups.
Quinazoline-2,4(1H,3H)-dione: Another related compound with a fused heterocyclic structure.
Properties
IUPAC Name |
2,3-dihydro-1H-phenanthren-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVRULPLURPAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286615 | |
Record name | 2,3-Dihydro-1H-phenanthren-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-48-3 | |
Record name | 778-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 778-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1H-phenanthren-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 778-48-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to produce 2,3-dihydrophenanthren-4(1H)-one derivatives?
A1: One method involves the transformation of reactive isochromenylium intermediates into stable isochromenylium tetrafluoroborates (ICTBs). These ICTBs can then undergo metal-free cascade reactions with olefins to yield various polycyclic frameworks, including this compound derivatives [, ]. Another approach utilizes a one-pot metal-free intramolecular cascade annulation of prefunctionalized o-alkynylbenzaldehydes [, ].
Q2: Has this compound been isolated from natural sources?
A2: Yes, a hydroxylated and methoxylated derivative, (1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one, also known as heliophenanthrone, has been isolated from the aerial parts of the plant Heliotropium ovalifolium [].
Q3: Can this compound derivatives be used to study protein interactions?
A4: Yes, 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one has been used as a fluorescent probe to study the unfolding of human serum albumin (HSA) by sodium dodecyl sulfate (SDS) [, ]. This derivative binds to domain IIIA of HSA and provides information about the polarity and hydrogen-bond donating ability of its local environment within the protein.
Q4: What stereochemical outcomes are observed in the synthesis of αβ-unsaturated esters from ethoxyethynyl carbinol derivatives of this compound?
A5: Treating ethoxyethynyl carbinol derivatives of this compound with carbon dioxide in ethanol leads to their rearrangement into the corresponding αβ-unsaturated esters, with a preference for the formation of the cis isomer [].
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